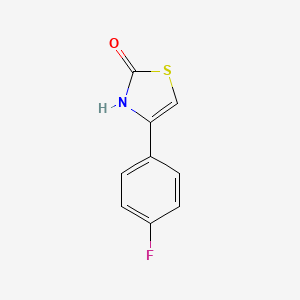

4-(4-Fluorophenyl)thiazol-2-ol

Description

Nomenclature and Identification

IUPAC Designation and Alternative Nomenclature

The compound is systematically named 4-(4-fluorophenyl)thiazol-2-ol following IUPAC guidelines. Alternative designations include 4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one , 4-(4-fluorophenyl)-3H-1,3-thiazol-2-one , and SCHEMBL3173201 . These names reflect the thiazole core’s hydrogenation state and substituent positioning.

Registry Numbers and Database Identifiers

Key identifiers include:

Structural Architecture

Molecular Formula and Mass Analysis

The molecular formula is C₉H₆FNOS , with a computed molecular weight of 195.21 g/mol . This corresponds to a heterocyclic structure containing sulfur, nitrogen, oxygen, and fluorine.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆FNOS | |

| Molecular Weight | 195.21 g/mol |

Bond Connectivity and Spatial Arrangement

The structure comprises:

Heterocyclic Thiazole Core Characteristics

The thiazole ring exhibits:

- Planar geometry due to resonance delocalization involving sulfur and nitrogen.

- Aromatic stability enhanced by conjugation between the lone pairs of sulfur and nitrogen.

- Reactivity at the 2-position (hydroxyl) and 5-position (unsubstituted carbon).

Physicochemical Properties

Solubility Parameters in Various Solvents

The compound demonstrates:

- High solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

- Limited aqueous solubility due to the hydrophobic fluorophenyl group.

| Solvent | Solubility Characteristics | Source |

|---|---|---|

| DMSO | Fully soluble | |

| Water | Poorly soluble |

Melting Point and Thermal Stability

Reported melting points range from 120–130°C , though precise experimental data remain limited. The thiazole core and fluorophenyl group likely enhance thermal stability through resonance and van der Waals interactions.

Spectroscopic Properties

Key spectral features include:

- IR : O–H stretching (hydroxyl), C=N stretching (thiazole), and C–F vibrations (fluorophenyl).

- NMR : Peaks corresponding to aromatic protons, thiazole ring protons, and hydroxyl proton exchange.

- Mass Spectrometry : Fragmentation patterns highlighting the fluorophenyl-thiazole bond cleavage.

Acid-Base Characteristics and pKa Analysis

The hydroxyl group’s acidity is moderate, with an estimated pKa ~2.01 based on analogous thiazolone derivatives. This acidity facilitates deprotonation under basic conditions, enabling nucleophilic substitutions.

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFFNDUNESKYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655811 | |

| Record name | 4-(4-Fluorophenyl)-1,3-thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834885-06-2 | |

| Record name | 4-(4-Fluorophenyl)-1,3-thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Strategy for Thiazole Derivatives

The synthesis of thiazole derivatives such as 4-(4-Fluorophenyl)thiazol-2-ol typically involves the condensation of thiourea with substituted acetophenones or related precursors, followed by ring closure to form the thiazole ring.

Condensation of Thiourea and p-Substituted Acetophenones :

A widely reported method involves reacting thiourea with 4-fluoro-substituted acetophenone under microwave irradiation or conventional heating. For example, a mixture of thiourea (17.2 mmol), 4-fluoroacetophenone (8.6 mmol), and iodine (8.6 mmol) is irradiated under microwave conditions (50 W) for 10 minutes to induce cyclization and formation of 2-amino-4-(4-fluorophenyl)thiazole intermediates.Isolation and Purification :

The crude product is cooled, triturated, filtered, and washed with diethyl ether. Subsequent dissolution in hot water at alkaline pH (11-12) allows for precipitation and crystallization from ethanol-water mixtures, yielding purified thiazole derivatives.

Specific Preparation of this compound

While the direct preparation of this compound (with a hydroxyl at position 2) is less commonly detailed in isolation, the following approaches are relevant:

Cyclization of Thioureas with α-Haloketones :

The reaction of thiourea derivatives with 2-bromo-1-(4-fluorophenyl)ethan-1-one in alkaline aqueous medium leads to the formation of 2-imino-1,3-thiazolines, which can be further oxidized or hydrolyzed to yield thiazol-2-ol structures. This method involves initial formation of isothiocyanate intermediates from acid chlorides and potassium thiocyanate, followed by condensation with substituted anilines to form thioureas, which then cyclize with α-haloketones.Oxidative or Hydrolytic Conversion to Thiazol-2-ol :

The 2-imino group in the thiazoline ring can be converted to a hydroxyl group at the 2-position through controlled hydrolysis or oxidation, affording the thiazol-2-ol functionality. This step is critical for obtaining the this compound compound.

Catalytic and Promoter-Assisted Sulfonamide Formation (Related Functionalization)

Although focused on sulfonamide derivatives, these methods provide insights into functional group transformations on thiazole rings that may be adapted for hydroxylation or other modifications:

Use of DMAP and Triethylamine in Dichloromethane :

Thiazole derivatives react with sulfonyl chlorides in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine at room temperature to yield sulfonamide derivatives. Variations in reagent equivalents and reaction time influence yield and purity.Basic Hydrolysis Post-Reaction :

Some syntheses include a basic hydrolysis step using NaOH solution to complete the reaction and facilitate isolation of the desired product.

Palladium-Catalyzed Coupling for Advanced Substituted Thiazoles

For more complex derivatives related to this compound, such as adamantyl-substituted analogs, Suzuki–Miyaura cross-coupling between boronic acids and thiazole bromides has been employed. Although this method is more relevant to substituted thiazoles, it demonstrates the flexibility of palladium-catalyzed coupling in modifying the phenyl substituent.

Summary Table of Key Preparation Steps

Research Findings and Considerations

Microwave-Assisted Synthesis : Microwave irradiation significantly reduces reaction times for thiazole ring formation, enhancing efficiency and yield.

Role of Iodine : Iodine acts as an oxidant facilitating cyclization in the condensation step.

pH Control in Workup : Maintaining alkaline conditions during crystallization aids in isolating the thiazole derivatives in pure form.

Functional Group Tolerance : The synthetic routes accommodate various substituents on the phenyl ring, including fluorine, which influences the electronic and steric properties of the final compound.

Spectroscopic Characterization : Products are typically characterized by 1H NMR, 13C NMR, FTIR, and mass spectrometry to confirm structure and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(4-Fluorophenyl)thiazol-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation Products: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions used.

Reduction Products: Reduction reactions can produce reduced forms of the compound, which may have different biological or chemical properties.

Substitution Products: Substitution reactions can lead to the formation of derivatives with different functional groups, expanding the compound's utility in various applications.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 4-(4-Fluorophenyl)thiazol-2-ol exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum. The compound's thiazole moiety is known for its broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Anticancer Potential

The compound has also shown promise in cancer research. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including human lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7). The mechanism of action appears to be related to the inhibition of specific cellular pathways involved in cancer progression .

| Cell Line | Viability (%) at 100 µM | Comparison with Cisplatin |

|---|---|---|

| A549 | 64% | Better than control |

| MCF7 | 50% | Comparable |

Anti-Tuberculosis Activity

Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis. The presence of the fluorophenyl group enhances its lipophilicity, which may contribute to improved bioavailability and efficacy against this pathogen. The anti-tuberculosis activity was assessed through dose-response curves, indicating promising results that warrant further investigation .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The fluorophenyl group is believed to enhance the compound's interaction with biological targets due to increased lipophilicity and electronic effects. Studies have shown that modifications to the thiazole ring can significantly impact the compound's potency and selectivity against various pathogens and cancer cell lines .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of thiazole derivatives.

- Introduction of the fluorophenyl group through electrophilic substitution.

- Purification using crystallization techniques.

Characterization of the synthesized compounds is performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structure and purity .

Case Study 1: Anticancer Activity Evaluation

A study investigated the cytotoxic effects of this compound on A549 cells using an MTT assay. Results indicated a significant reduction in cell viability compared to untreated controls, suggesting potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another study explored the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Preliminary results showed promising activity that could lead to further development as a therapeutic option for bacterial infections.

Mécanisme D'action

The mechanism by which 4-(4-Fluorophenyl)thiazol-2-ol exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The fluorophenyl group enhances the compound's binding affinity and selectivity towards these targets, leading to its desired biological effects.

Comparaison Avec Des Composés Similaires

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

- Key Differences : The 4-chlorophenyl substituent replaces the hydroxyl group in 4-(4-Fluorophenyl)thiazol-2-ol.

- Structural Insights: Single-crystal diffraction reveals isostructurality with its fluoro analog (Compound 5), but Cl’s larger atomic radius and lower electronegativity induce minor adjustments in crystal packing .

- Biological Relevance : Chlorophenyl derivatives, such as Compound 4, exhibit antimicrobial activity, suggesting that halogen choice (Cl vs. F) impacts bioactivity .

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Key Differences : Shares the 4-fluorophenyl group but incorporates a pyrazole-triazole moiety absent in this compound.

- Synthetic Yield : Synthesized in high yields (~80–90%) via condensation reactions, similar to methods for related thiazoles .

Functional Group Modifications

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde (CAS: 383142-69-6)

2-(4-Chlorophenyl)-5-(difluoromethyl)thiazole

- Applications : Explored in agrochemicals and materials science due to fluorine’s stability and electronegativity .

Complex Hybrid Derivatives

4-(4-Chlorophenyl)thiazol-2-yl Derivatives (e.g., Compound 31a)

3-Allyl-2-(4'-ethylphenylimino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole (4b)

- Synthesis : Achieved in 96% yield via multi-step heterocyclization, showcasing scalable routes for structurally intricate thiazoles .

Comparative Data Table

Discussion of Structural and Functional Implications

- Halogen Effects : Fluorine’s electronegativity enhances metabolic stability and hydrogen-bonding capacity, while chlorine’s larger size may improve hydrophobic interactions in protein binding .

- Functional Group Trade-offs : Hydroxyl groups confer polarity (enhancing solubility), whereas aldehydes or difluoromethyl groups increase reactivity or lipophilicity, respectively .

- Synthetic Accessibility : Thiazole cores are often synthesized via Hantzsch thiazole synthesis or cyclocondensation, but yields vary with substituent complexity (e.g., 96% for 4b vs. 80–90% for Compounds 4/5) .

Activité Biologique

4-(4-Fluorophenyl)thiazol-2-ol is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, effects on cellular processes, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound is characterized by a thiazole ring substituted with a fluorophenyl group. Its unique structure contributes to its biological activity, making it a valuable compound in pharmaceutical research.

Target Interactions

Thiazole derivatives, including this compound, are known to interact with various enzymes and receptors, influencing multiple biochemical pathways. Key interactions include:

- Topoisomerase II Inhibition : This compound has been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest. This mechanism is critical in the context of cancer treatment as it promotes apoptosis in malignant cells .

Biochemical Pathways

The compound affects several biochemical pathways:

- Antioxidant Activity : It exhibits antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that it can reduce inflammation markers, contributing to potential therapeutic applications in inflammatory diseases.

- Antimicrobial and Antifungal Activity : Studies have demonstrated its efficacy against various pathogens, suggesting its role as an antimicrobial agent .

Cytotoxicity Studies

In vitro studies have revealed significant cytotoxic effects of this compound on cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 0.78 |

| HCT116 (Colon) | 0.62 |

These results indicate that the compound has potent anticancer properties, comparable to established chemotherapeutic agents .

Apoptosis Induction

The compound induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria. This process is crucial for eliminating cancerous cells while sparing normal cells .

Case Studies

- Thiazole-Based Stilbene Analog Study : A study synthesized various thiazole-based stilbene analogs, including derivatives of this compound. The results showed that these compounds effectively inhibited DNA topoisomerase I (Top1), with some analogs demonstrating high cytotoxicity against cancer cell lines .

- Antimicrobial Activity Assessment : Research conducted on the antibacterial properties of thiazole derivatives highlighted that this compound exhibited significant activity against Staphylococcus aureus and Chromobacterium violaceum, reinforcing its potential as an antimicrobial agent .

Dosage Effects

The biological effects of this compound are dose-dependent. Lower doses tend to exhibit minimal toxicity, while higher doses may lead to adverse effects. Careful dosage regulation is essential for maximizing therapeutic benefits while minimizing toxicity .

Transport and Distribution

The compound is actively transported into cells via specific membrane transporters, which facilitates its accumulation in cellular compartments where it exerts its effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Fluorophenyl)thiazol-2-ol, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via cyclocondensation of 4-fluorophenyl-substituted thioureas or thioamides with α-haloketones. For example, 4-(4-Fluorophenyl)thiazol-2(3H)-one was prepared by reacting 4-fluorophenyl thioamide derivatives with α-bromoacetophenone under reflux in ethanol . Optimization involves solvent choice (e.g., THF or acetone for regioselectivity ), temperature control (e.g., 313–338 K for oxidation steps ), and catalysts (e.g., NaIO₄ for sulfide-to-sulfoxide conversion ). Yield improvements (60–82%) are achievable by adjusting substituent electronic effects and steric hindrance .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Answer :

- NMR and MS : Confirm molecular structure via H/C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm ) and high-resolution mass spectrometry.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement ). For example, dihedral angles between thiazole and fluorophenyl rings (~25°) were determined via single-crystal studies .

- Polarimetry : Assign stereochemistry using Flack or Rogers parameters to resolve enantiomorph-polarity ambiguities in non-centrosymmetric crystals .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in synthesizing this compound derivatives?

- Answer : Regioselectivity in thiazole ring formation is influenced by:

- Substituent positioning : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring direct cyclization to specific positions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the α-carbon of ketones, while non-polar solvents may alter pathways .

- Catalytic additives : Lewis acids (e.g., ZnCl₂) can enhance selectivity by stabilizing transition states .

Q. What methodologies resolve data contradictions in crystallographic studies of thiazole derivatives?

- Answer :

- Twinning analysis : Use SHELXD/SHELXE to deconvolute overlapping reflections in twinned crystals .

- Hydrogen-bond validation : Cross-validate intermolecular interactions (e.g., N–H⋯O bonds with distances ~2.08 Å ) using Hirshfeld surface analysis.

- Enantiomer assignment : Apply the Flack parameter (x) to avoid false chirality-polarity indications in near-centrosymmetric structures .

Q. How can computational chemistry predict the bioactivity of this compound analogs?

- Answer :

- Docking studies : Model interactions with biological targets (e.g., p38 MAP kinase ) using software like AutoDock.

- QSAR modeling : Correlate substituent effects (e.g., -OCH₃ or -NO₂ groups ) with anti-inflammatory or kinase-inhibition activity.

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.